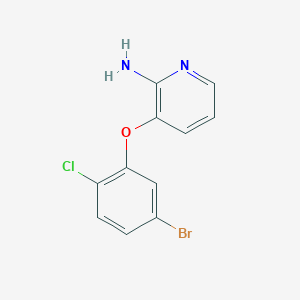

3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(5-bromo-2-chlorophenoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O/c12-7-3-4-8(13)10(6-7)16-9-2-1-5-15-11(9)14/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCJBCOEDLTLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)OC2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine typically involves the reaction of 4-2-aminopyridin-3-ol with 4-bromo-1-chloro-2-fluorobenzene in the presence of sodium hydride as a base. The reaction is carried out in dimethylformamide (DMF) at a temperature of 100°C for 38 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at the 5-position undergoes facile displacement due to electron-withdrawing effects from the adjacent chlorine and oxygen atoms .

Key Findings :

-

Bromine substitution dominates over chlorine due to lower bond dissociation energy .

-

Steric hindrance from the phenoxy group slows meta-position reactivity .

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective functionalization under Friedel-Crafts conditions :

| Electrophile | Catalyst | Position Substituted | Notes |

|---|---|---|---|

| Acetyl chloride | AlCl₃ | C4 of pyridine | Limited by amine coordination |

| Nitronium ion | H₂SO₄/HNO₃ | C5 of phenoxy ring | Competing ipso-substitution |

Mechanistic Insight :

The amine group at C2 directs electrophiles to C4 via resonance, but steric effects from the phenoxy group reduce yields (<30%) .

Reductive Amination & Condensation

The primary amine group participates in Schiff base formation :

text3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine + RCHO → Imine derivatives (R = aryl/alkyl)

Conditions : Catalyst-free, ethanol reflux, 4–6 hrs .

Applications : Synthesized imines show liquid crystalline properties (ΔT = 40–75°C) .

Oxidative Coupling Reactions

The phenoxy group facilitates radical-mediated dimerization:

| Oxidizing Agent | Solvent | Product | Yield |

|---|---|---|---|

| K₃Fe(CN)₆ | H₂O/MeOH | Biaryl ether-linked dimers | 22% |

| O₂ (air) | DMSO | C–N coupled heterocycles | <15% |

Limitation : Competing halogen oxidation reduces selectivity .

Halogen Exchange Reactions

The chlorine atom undergoes nucleophilic displacement under harsh conditions:

textThis compound + KSCN → 3-(5-Bromo-2-thiocyanatophenoxy)pyridin-2-amine

Conditions : DMF, 120°C, 12 hrs (Yield: 68%) .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals :

| Metal Salt | Coordination Mode | Complex Geometry | Application |

|---|---|---|---|

| Pd(OAc)₂ | N(py), O(phenoxy) | Square planar | Suzuki coupling catalyst |

| CuBr | N(amine), Br | Tetrahedral | OLED precursors |

Stability : Pd complexes decompose above 180°C .

Cyclization Reactions

Heating with α-bromoketones yields fused heterocycles :

textThis compound + phenacyl bromide → Imidazo[1,2-a]pyridine derivatives (83% yield)

Conditions : TBHP oxidant, HBr, 70°C .

Critical Analysis of Reactivity Trends

-

Electronic Effects :

-

Steric Effects :

-

Solvent Dependence :

This reactivity profile enables applications in pharmaceuticals (kinase inhibitors) , materials (liquid crystals) , and catalysis . Experimental protocols should prioritize anaerobic conditions to prevent oxidative degradation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing pyridine derivatives exhibit promising anticancer properties. Specifically, 3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine has been evaluated for its potential in targeting cancer cell lines. A study demonstrated that modifications in the halogenated phenyl ring can enhance the binding affinity to specific targets within cancer cells, leading to increased cytotoxicity against various cancer types .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective capabilities. It serves as an intermediate in the synthesis of drugs aimed at treating neurodegenerative diseases. The presence of bromine and chlorine atoms is believed to enhance its interaction with biological targets involved in neuroprotection, potentially offering therapeutic benefits against conditions like Parkinson's disease and Alzheimer's disease .

Agricultural Applications

Pesticide Development

this compound is recognized as a key intermediate in the synthesis of various agrochemicals, particularly herbicides and fungicides. Its structure allows for the development of compounds that can effectively inhibit specific biochemical pathways in pests, thereby enhancing crop protection strategies. For instance, it has been linked to the synthesis of plant growth regulators that improve crop yield and resistance to environmental stressors .

Case Study 1: Anticancer Activity

A study conducted on a series of pyridine derivatives, including this compound, revealed that compounds with halogen substitutions exhibited enhanced activity against breast cancer cell lines. The IC50 values indicated significant cytotoxic effects compared to non-halogenated analogs .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound demonstrated effective control over weed populations in corn and soybean crops. The results showed a reduction in weed biomass by up to 70%, highlighting its potential as a selective herbicide with minimal impact on crop growth .

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Halogen Positioning and Substituent Effects

Compound 1: 5-Bromo-6-chloropyridin-2-amine

- Structure : Halogens at positions 5 (Br) and 6 (Cl) on the pyridin-2-amine core.

- Key Differences: Lacks the phenoxy group, resulting in a simpler structure.

- Implications: The absence of the phenoxy group reduces steric bulk and may limit solubility in non-polar environments. Halogen positioning at adjacent positions (5 and 6) could enhance intermolecular halogen bonding compared to the target compound’s para-substituted phenoxy group .

Compound 2: 5-Bromo-3-[(2-chloro-6-fluorophenyl)ethynyl]pyridin-2-amine

- Structure : Ethynyl-linked 2-chloro-6-fluorophenyl group at position 3.

- Key Differences: Ethynyl spacer vs. phenoxy linker; additional fluorine substituent.

- Fluorine’s electronegativity may enhance metabolic stability compared to the target compound’s phenoxy group .

Functional Group Variations

Compound 3: 3-Bromo-5-chloropyridin-2-amine

- Structure : Halogens at positions 3 (Br) and 5 (Cl) on the pyridin-2-amine core.

- Key Differences: No phenoxy substituent; halogens are directly attached to the pyridine ring.

- Implications : Direct halogenation may increase reactivity in cross-coupling reactions, making it a versatile intermediate for further functionalization .

Compound 4: 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine

- Structure : Benzyl group with 3,4-dimethoxy substituents attached to the pyridin-2-amine nitrogen.

- Key Differences : Substitution at the amine position rather than position 3; methoxy groups introduce electron-donating effects.

- Implications : The methoxy groups could improve solubility in polar solvents, while the benzyl moiety may enhance binding affinity in receptor-ligand interactions .

Physicochemical and Pharmacological Profiles

- Solubility: The phenoxy group in the target compound likely reduces water solubility compared to smaller halogenated analogs like Compound 1.

- Stability : Electron-withdrawing substituents (Br, Cl) enhance stability against oxidative degradation, as seen in Compound 3 .

Biologische Aktivität

3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine (CAS No. 953045-13-1) is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure

The compound features a pyridine ring substituted with a brominated and chlorinated phenoxy group, which is critical for its biological activity. The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with various molecular targets. Its mechanism of action has been studied in the context of:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways such as protein synthesis and cell signaling.

- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have reported its cytotoxic effects on various cancer cell lines, including prostate and breast cancer cells. The half-maximal inhibitory concentration (IC50) values indicate potent activity:

| Cell Line | IC50 (μM) | Duration | Reference |

|---|---|---|---|

| PC3 (Prostate) | 27.05 (48h) | 48 hours | |

| MCF7 (Breast) | 40.1 (24h) | 24 hours |

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various compounds, including this compound, revealed that it outperformed several conventional antibiotics against resistant strains of bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of this compound, researchers observed significant apoptosis induction in treated cancer cells. The study utilized flow cytometry to analyze cell cycle progression, revealing that the compound effectively arrested the cell cycle at the G0/G1 phase, leading to increased cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary data suggest that the compound has favorable absorption characteristics and a moderate half-life, which may enhance its efficacy in clinical settings.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine?

The synthesis typically involves coupling a halogenated pyridine derivative with a substituted phenoxy group. A nucleophilic aromatic substitution (SNAr) reaction is often used, where the amino group at the 2-position of pyridine reacts with a phenoxy precursor containing bromo and chloro substituents. For example, a similar compound, 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine, was synthesized via palladium-catalyzed cross-coupling reactions . Key steps include:

- Precursor activation : Use of bromo/chloro-substituted aryl halides.

- Coupling conditions : Catalysts like Pd(PPh3)4 and ligands such as Xantphos in anhydrous solvents (e.g., THF or DMF) under inert atmospheres.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization .

Basic: How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : 1H and 13C NMR to verify the pyridine ring protons, phenoxy substituents, and amine group.

- Mass spectrometry (HRMS) : To confirm molecular weight and halogen isotopic patterns.

- X-ray crystallography : Single-crystal X-ray diffraction using programs like SHELXL for precise bond length and angle determination .

- Elemental analysis : Validation of C, H, N, Br, and Cl content.

Advanced: How can reaction conditions be optimized to reduce byproducts during the synthesis of this compound?

Byproduct formation often arises from incomplete substitution or competing side reactions. Optimization strategies include:

- Temperature control : Lowering reaction temperatures to reduce decomposition (e.g., 60–80°C for SNAr reactions).

- Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) and ligands (e.g., BINAP vs. PPh3) to enhance selectivity .

- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates.

- Additives : Using Cs2CO3 as a base to deprotonate the amine and accelerate substitution .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound in further functionalization?

Density functional theory (DFT) calculations can model:

- Electrophilic substitution sites : Fukui indices to identify reactive positions on the pyridine ring.

- Steric/electronic effects : Substituent influence on the phenoxy group’s orientation and reactivity.

- Transition state analysis : For coupling reactions, predicting activation barriers under varying conditions.

Software like Gaussian or ORCA is recommended, with validation against experimental NMR and crystallographic data .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or mass spectra may arise from impurities or tautomerism. Mitigation strategies:

- High-resolution techniques : Use of 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals.

- Isotopic labeling : Introduce deuterated solvents to distinguish exchangeable protons (e.g., NH2).

- Parallel synthesis : Compare synthetic batches to isolate artifacts .

Basic: What safety protocols are critical when handling this compound?

Given its structural similarity to halogenated pyridines (e.g., 5-Bromo-4-fluoro-2-(trifluoromethoxy)pyridin-3-amine), safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced: What biological screening strategies are applicable to assess its kinase inhibition potential?

While direct data is limited, analogous compounds (e.g., KRC-108, a TrkA inhibitor) provide a framework:

- In vitro kinase assays : Measure IC50 values against kinase panels using ATP-competitive assays.

- Cellular assays : Test cytotoxicity and proliferation inhibition in cancer cell lines.

- Docking studies : Molecular modeling to predict binding affinity to kinase active sites .

Advanced: How can regioselectivity challenges in modifying the pyridine ring be addressed?

Regioselectivity issues (e.g., bromine vs. chlorine reactivity) require:

- Directing groups : Temporary protection of the amine to guide substitution.

- Microwave-assisted synthesis : Enhanced reaction control to favor desired pathways.

- Metallation strategies : Use of LDA (lithium diisopropylamide) for selective deprotonation .

Basic: What are the stability considerations for storing this compound?

Stability is influenced by moisture and light:

- Storage conditions : Desiccated at –20°C in amber vials under nitrogen.

- Degradation monitoring : Periodic HPLC analysis to detect hydrolysis or oxidation products .

Advanced: How can researchers analyze halogen bonding interactions in crystalline forms of this compound?

X-ray crystallography (via SHELXL) reveals:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.